molecular formula C15H14N2O4 B15209769 2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide

2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B15209769
M. Wt: 286.28 g/mol
InChI Key: UCAQOSVNGRJYRR-CMDGGOBGSA-N
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Description

2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide is an organic compound that features a furan ring, a nitrobenzamide moiety, and a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl-ethenyl intermediate through a Wittig reaction. This intermediate is then coupled with N,N-dimethyl-3-nitrobenzamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The furan ring and vinyl linkage contribute to the compound’s ability to intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide is unique due to its combination of a nitro group, furan ring, and vinyl linkage. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-16(2)15(18)13-6-3-7-14(17(19)20)12(13)9-8-11-5-4-10-21-11/h3-10H,1-2H3/b9-8+

InChI Key

UCAQOSVNGRJYRR-CMDGGOBGSA-N

Isomeric SMILES

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])/C=C/C2=CC=CO2

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=CC2=CC=CO2

Origin of Product

United States

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